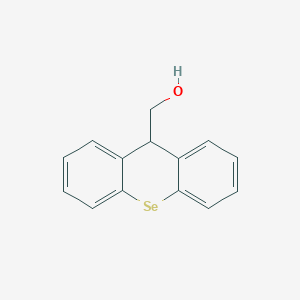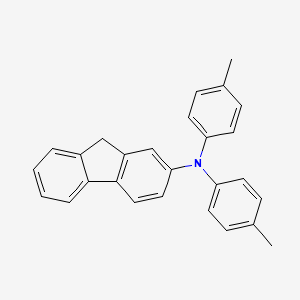![molecular formula C16H24N2O3 B14272097 4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine) CAS No. 152401-82-6](/img/structure/B14272097.png)
4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is an organic compound that features a methoxyphenyl group linked to two morpholine rings via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) typically involves the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge that links the two morpholine rings to the methoxyphenyl group. Common catalysts used in this reaction include acids or bases, which facilitate the formation of the methylene bridge.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a single morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-morpholinomethyl-2-methoxyphenol.
Substitution: Formation of 4-halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Wirkmechanismus
The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine rings can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Comparison: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is unique due to its dual morpholine rings and methoxyphenyl group, which provide a distinct combination of hydrophobic and hydrophilic interactions
Eigenschaften
CAS-Nummer |
152401-82-6 |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
4-[(2-methoxyphenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-5-3-2-4-14(15)16(17-6-10-20-11-7-17)18-8-12-21-13-9-18/h2-5,16H,6-13H2,1H3 |
InChI-Schlüssel |
RPQGCDZVBUSXOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
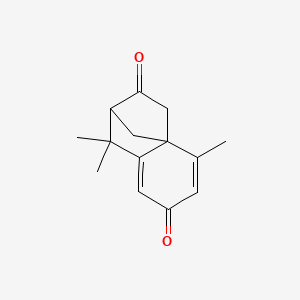
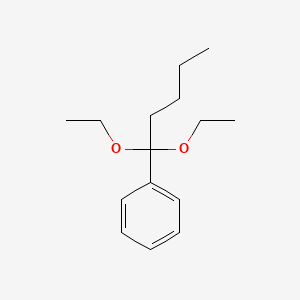
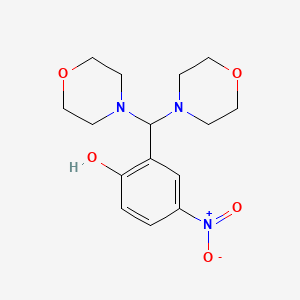
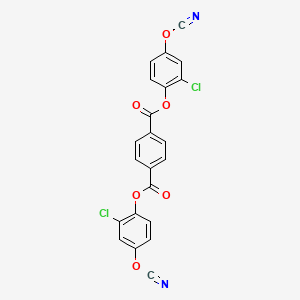
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

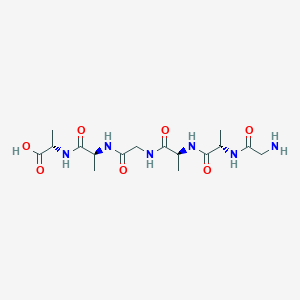

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
